Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Scaffold-Hopping Differentiation from a Close Structural Analog
The closest structurally characterized analog, 1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine (differing only by a p-methyl on the 3-phenyl ring), displayed an IC₅₀ of 12.50 µM against the MCF-7 breast adenocarcinoma cell line [1]. This value establishes a benchmark for the antiproliferative potential of 7-(4-phenylpiperazinyl)-pyrazolo[1,5-a]pyrimidines bearing a 5-alkyl chain. The target compound's distinct 5-propyl and 2-methyl-3-phenyl substitution pattern represents a deliberate scaffold-hop that may modulate lipophilicity (clogP) and cellular permeability relative to the 5-methyl-3-(p-tolyl) comparator.
| Evidence Dimension | Antiproliferative IC₅₀ (MCF-7 breast cancer cells) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | 1-[5-Methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine: IC₅₀ = 12.50 µM |
| Quantified Difference | Data pending; structural distinction (5-propyl vs. 5-methyl; 3-phenyl vs. 3-(p-tolyl)) is expected to alter potency |
| Conditions | MCF-7 human breast adenocarcinoma cell line; standard MTT or SRB cytotoxicity assay |
Why This Matters
This provides the nearest experimental reference point for researchers selecting the target compound for anticancer screening and SAR expansion.
- [1] Synthesis, Antitumor Activity, Pharmacophore Modeling and QSAR Studies of Novel Pyrazoles and Pyrazolo[1,5-a]pyrimidines Against Breast Adenocarcinoma MCF-7 Cell Line. Academia.edu, 2016. View Source
